molecular formula C8H13N3O B6150844 [5-(propan-2-yloxy)pyrazin-2-yl]methanamine CAS No. 1342026-48-5

[5-(propan-2-yloxy)pyrazin-2-yl]methanamine

Cat. No.: B6150844
CAS No.: 1342026-48-5
M. Wt: 167.21 g/mol
InChI Key: KMBYPOQMHIVTQY-UHFFFAOYSA-N
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Description

[5-(propan-2-yloxy)pyrazin-2-yl]methanamine: is a synthetic organic compound with significant importance as a research tool in various scientific fields. This compound has potential use in pharmaceutical industries, agrochemical industries, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yloxy)pyrazin-2-yl]methanamine typically involves the reaction of pyrazine derivatives with isopropyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(propan-2-yloxy)pyrazin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of [5-(propan-2-yloxy)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

    [5-(propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride: A salt form of the compound with similar properties.

    [5-(propan-2-yloxy)pyrazin-2-yl]methanol: An alcohol derivative with different reactivity.

Uniqueness:

  • This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

CAS No.

1342026-48-5

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(5-propan-2-yloxypyrazin-2-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3,9H2,1-2H3

InChI Key

KMBYPOQMHIVTQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(N=C1)CN

Purity

95

Origin of Product

United States

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